molecular formula C17H16ClNO2 B4412492 N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride

Cat. No. B4412492
M. Wt: 301.8 g/mol
InChI Key: BOWHRQFENJMQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride, also known as BPAP, is a novel psychoactive compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BPAP belongs to the class of compounds known as phenylpropylamines and has a similar chemical structure to amphetamines. However, BPAP has been found to have a unique mechanism of action that sets it apart from other psychoactive compounds.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride is not fully understood. However, it is believed to act as a selective dopamine receptor agonist. This compound has been found to have a higher affinity for the D3 dopamine receptor than for other dopamine receptors. This unique selectivity may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been found to increase the release of dopamine in the brain. This increase in dopamine release may be responsible for its ability to improve motor function in animal models of Parkinson's disease. This compound has also been found to have antidepressant effects and has been shown to increase the levels of serotonin and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has also been found to have low toxicity and does not produce significant side effects in animal models. However, one limitation of this compound is that it has a relatively short half-life in the body, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride. One area of research is in the development of new therapies for Parkinson's disease. This compound has shown promise as a neuroprotective agent and may be useful in slowing the progression of the disease. Another area of research is in the treatment of depression. This compound has been found to have antidepressant effects and may be useful in the development of new antidepressant drugs. Finally, this compound may have potential as a cognitive enhancer and may be useful in the treatment of cognitive disorders such as Alzheimer's disease.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of Parkinson's disease. This compound has been found to have a neuroprotective effect on dopaminergic neurons, which are the cells that are damaged in Parkinson's disease. This compound has also been found to improve motor function in animal models of Parkinson's disease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2.ClH/c1-2-5-14(6-3-1)7-4-10-18-12-15-8-9-16-17(11-15)20-13-19-16;/h1-3,5-6,8-9,11,18H,10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWHRQFENJMQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC#CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.